5-(2-chlorophenyl)-2-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide
Description
The compound 5-(2-chlorophenyl)-2-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide (CAS: 1574480-01-5) is a thiazole derivative with a molecular formula of C₁₆H₁₄ClN₃OS₂ and a molecular weight of 363.9 . Its structure features a central 1,3-thiazole ring substituted with a 2-chlorophenyl group at position 5, a methyl group at position 2, and a carboxamide-linked 1,3-thiazol-2-yl ethyl chain at position 2. The SMILES representation is Cc1nc(C(=O)NCCc2nccs2)c(-c2ccccc2Cl)s1, highlighting its bicyclic heteroaromatic framework and chlorine substitution .
Properties
Molecular Formula |
C16H14ClN3OS2 |
|---|---|
Molecular Weight |
363.9 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-2-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C16H14ClN3OS2/c1-10-20-14(15(23-10)11-4-2-3-5-12(11)17)16(21)19-7-6-13-18-8-9-22-13/h2-5,8-9H,6-7H2,1H3,(H,19,21) |
InChI Key |
JBPZQMYAFFAHHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C2=CC=CC=C2Cl)C(=O)NCCC3=NC=CS3 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The 5-(2-chlorophenyl)-2-methyl-1,3-thiazole intermediate is synthesized via the Hantzsch thiazole synthesis , which involves:
-
α-Haloketone precursor : 2-Chloro-1-(2-chlorophenyl)ethan-1-one.
-
Thioamide : Methylthioacetamide (introduces the 2-methyl group).
-
Dissolve 2-chloro-1-(2-chlorophenyl)ethan-1-one (10 mmol) and methylthioacetamide (12 mmol) in ethanol.
-
Reflux at 80°C for 6–8 hours.
-
Cool and precipitate the product with ice water.
-
Purify via recrystallization (ethanol/water).
Carboxylic Acid Intermediate Formation
Hydrolysis of Thiazole Ester
The 4-carboxyl group is introduced via ester hydrolysis:
-
React 5-(2-chlorophenyl)-2-methyl-1,3-thiazole-4-methyl ester (5 mmol) with 10% NaOH (15 mL).
-
Reflux for 2 hours.
-
Acidify with HCl (pH 3–4) to precipitate the carboxylic acid.
-
Filter and dry under vacuum.
Amide Coupling with 2-(1,3-Thiazol-2-yl)ethylamine
Activation and Coupling
The carboxylic acid is converted to the carboxamide using HATU or EDCl :
-
Dissolve 5-(2-chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid (3 mmol) in DMF.
-
Add HATU (3.3 mmol) and DIPEA (6 mmol).
-
Stir for 10 minutes, then add 2-(1,3-thiazol-2-yl)ethylamine (3.3 mmol).
-
Stir at room temperature for 12 hours.
-
Quench with water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/EtOAc).
Alternative Route: One-Pot Thiazole Formation and Amidation
Direct Assembly Using Prefunctionalized Components
A streamlined approach combines thiazole formation and amidation:
-
React 2-chloro-1-(2-chlorophenyl)ethan-1-one with methylthioacetamide in the presence of 2-(1,3-thiazol-2-yl)ethylamine.
-
Use LiOH as a base in THF/water at 60°C for 8 hours.
Critical Analysis of Methods
Comparative Efficiency
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Hantzsch + Amidation | High purity, scalable | Multi-step, time-consuming | 65–70% |
| One-Pot Synthesis | Fewer steps | Lower yield, impurity challenges | 60–68% |
Key Findings :
-
HATU-mediated coupling offers superior regioselectivity compared to EDCl.
-
Recrystallization in isopropyl alcohol improves purity (>98%).
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
5-(2-chlorophenyl)-2-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-5 and C-2 positions of the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C13H11ClN2OS2
- Molecular Weight : 310.82 g/mol
These properties contribute to its biological activity and interaction with various biological targets.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The thiazole moiety is known for its versatility in drug design, particularly in targeting cancer cells. The following points summarize key findings regarding its anticancer properties:
- Mechanism of Action : The compound has been shown to inhibit key protein kinases such as EGFR (Epidermal Growth Factor Receptor), HER2 (Human Epidermal growth factor Receptor 2), and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). These proteins are critical in cancer cell proliferation and survival .
- Cell Line Studies : In vitro studies demonstrated that the compound induces cell cycle arrest at the G2/M phase and promotes apoptosis in various cancer cell lines, including A549 (human lung adenocarcinoma) and HL-60 (human leukemia) cells .
- Selectivity and Efficacy : The structure-activity relationship (SAR) studies indicate that modifications on the thiazole ring can enhance selectivity against specific cancer types. For instance, derivatives with electron-withdrawing groups showed improved anticancer efficacy .
Antimicrobial Properties
In addition to its anticancer applications, research has indicated that this compound exhibits antimicrobial activity. The following aspects are noteworthy:
- Broad-Spectrum Activity : Compounds containing thiazole rings have been found to possess broad-spectrum antimicrobial properties. Studies have reported efficacy against various bacterial strains and fungi, suggesting potential applications in treating infections .
- Mechanism of Action : The antimicrobial activity is believed to stem from the ability of thiazole derivatives to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .
Neuroprotective Effects
Emerging research suggests that thiazole derivatives may also offer neuroprotective benefits:
- Protective Mechanisms : Some studies indicate that compounds like 5-(2-chlorophenyl)-2-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide can mitigate oxidative stress in neuronal cells, which is a crucial factor in neurodegenerative diseases .
Case Studies
Several case studies have documented the effectiveness of this compound in various therapeutic contexts:
- Cancer Therapeutics :
- Infection Management :
Mechanism of Action
The mechanism of action of 5-(2-chlorophenyl)-2-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways or bind to DNA, affecting gene expression .
Comparison with Similar Compounds
Comparative Analysis
Structural and Electronic Properties
Biological Activity
5-(2-chlorophenyl)-2-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure
The compound is characterized by its unique structure which includes:
- A thiazole ring : Known for its role in various biological activities.
- A chlorophenyl group : Contributing to its interaction with biological targets.
- An amide functional group : Implicated in the compound's stability and reactivity.
Biological Activity Overview
Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Its biological activity can be attributed to its ability to interact with specific molecular targets, inhibiting enzymes or receptors involved in critical cellular processes.
Antimicrobial Activity
The compound shows notable efficacy against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values from in vitro studies are summarized below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 μg/mL |
| Escherichia coli | 0.22 μg/mL |
| Bacillus subtilis | 0.19 μg/mL |
| Salmonella typhi | 0.30 μg/mL |
These results indicate a strong antibacterial potential, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Anticancer Activity
In addition to its antimicrobial properties, the compound has demonstrated promising anticancer activity. Several studies have evaluated its effects on various cancer cell lines:
- Cell Lines Tested :
- HCT-15 (colon carcinoma)
- A549 (human lung adenocarcinoma)
The IC50 values for these studies are as follows:
| Cell Line | IC50 Value (μM) |
|---|---|
| HCT-15 | 1.61 ± 1.92 |
| A549 | 1.98 ± 1.22 |
These findings suggest that the compound exhibits significant cytotoxicity against these cancer cell lines, indicating potential for further development as an anticancer agent .
The mechanism of action of this compound involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial growth and cancer cell proliferation.
- Receptor Interaction : It may bind to specific receptors on cell membranes, altering signaling pathways that lead to apoptosis in cancer cells.
Case Studies
Several case studies have explored the efficacy of this compound:
-
Study on Antimicrobial Efficacy :
- Conducted by researchers evaluating the antibacterial effects on drug-resistant strains.
- Results indicated that the compound effectively inhibited growth in resistant strains of Staphylococcus aureus and Escherichia coli.
-
Study on Anticancer Properties :
- Focused on the cytotoxic effects against various cancer cell lines.
- The study highlighted structure-activity relationships (SAR), showing that modifications to the thiazole ring significantly impacted activity.
Q & A
Q. What are the common synthetic routes for preparing 5-(2-chlorophenyl)-2-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide?
The synthesis typically involves multi-step reactions focusing on:
- Thiazole ring formation : Cyclization of thiosemicarbazides or thioamides with α-halo ketones/esters under reflux conditions (e.g., POCl₃ as a catalyst at 90°C) .
- Amide coupling : Reacting a carboxylic acid derivative (e.g., 1,3-thiazole-4-carboxylic acid) with an amine (e.g., 2-(1,3-thiazol-2-yl)ethylamine) using coupling agents like EDCI/HOBt or activating agents such as SOCl₂ .
- Purification : Recrystallization from ethanol or DMSO/water mixtures, monitored by TLC and characterized via NMR and mass spectrometry .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and amide bond formation (e.g., δ ~10 ppm for NH in DMSO-d₆) .
- Mass Spectrometry (MS) : High-resolution MS (EI or ESI) to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, identifying hydrogen-bonding networks (e.g., N–H···N interactions) critical for stability .
Q. How can researchers optimize reaction yields for thiazole-amide derivatives?
- Solvent selection : Polar aprotic solvents (e.g., DMF, pyridine) enhance solubility of intermediates .
- Temperature control : Maintain 80–90°C during cyclization to avoid side reactions .
- Inert atmosphere : Use N₂/Ar to prevent oxidation of thiol or amine groups .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., bond lengths vs. theoretical values) be resolved?
- Refinement strategies : Use SHELXL to adjust thermal parameters and validate against density functional theory (DFT) calculations .
- Hydrogen-bond analysis : Identify non-classical interactions (e.g., C–H···O/F) that may distort bond lengths .
- Twinned data handling : Employ SHELXE for high-throughput phasing in cases of twinning or low-resolution data .
Q. What mechanistic insights explain the reactivity of the 1,3-thiazole core in this compound?
- Electrophilic substitution : The electron-deficient thiazole ring undergoes regioselective reactions at C5 due to resonance stabilization of intermediates .
- Coordination chemistry : Thiazole nitrogen can act as a Lewis base, forming complexes with transition metals (e.g., Ru or Pd), influencing catalytic or biological activity .
- pH-dependent behavior : Protonation of the thiazole nitrogen at acidic pH alters solubility and reactivity, critical for biological assays .
Q. How can researchers address discrepancies in biological activity data (e.g., varying IC₅₀ values)?
- Assay standardization : Control pH (thiazole stability varies in acidic/alkaline conditions) and use validated cell lines .
- Metabolite profiling : LC-MS/MS to identify degradation products or active metabolites .
- Structural analogs : Compare with derivatives (e.g., 4-chlorophenyl vs. 4-fluorophenyl substitutions) to isolate SAR trends .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Flow chemistry : Continuous synthesis reduces side reactions and improves reproducibility .
- Green chemistry : Replace POCl₃ with ionic liquids or biocatalysts for sustainable cyclization .
- Process analytical technology (PAT) : In-line FTIR/NIR monitors reaction progress in real time .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
